Acetamide,N-(6-amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-pyrimidin-5-YL)-2-hydroxy-
Description
The compound Acetamide, N-(6-amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-pyrimidin-5-YL)-2-hydroxy- (hereafter referred to as Compound A) features a pyrimidinone core substituted with an amino group, a methyl group, and a 2-hydroxyacetamide side chain. Its molecular formula is C₈H₁₀N₄O₄, with a molecular weight of 226.20 g/mol (calculated from structural data).
Properties
Molecular Formula |
C7H10N4O4 |
|---|---|
Molecular Weight |
214.18 g/mol |
IUPAC Name |
N-(6-amino-1-methyl-2,4-dioxopyrimidin-5-yl)-2-hydroxyacetamide |
InChI |
InChI=1S/C7H10N4O4/c1-11-5(8)4(9-3(13)2-12)6(14)10-7(11)15/h12H,2,8H2,1H3,(H,9,13)(H,10,14,15) |
InChI Key |
PBWZCCFHZPAODI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)NC1=O)NC(=O)CO)N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : Research indicates that compounds similar to acetamide derivatives exhibit antimicrobial properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .
Anticancer Properties : Acetamide derivatives have been investigated for their anticancer activities. A study demonstrated that specific analogs could induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. This suggests a pathway for developing new cancer therapies based on this compound .
Agricultural Applications
Herbicide Development : The structural framework of acetamide compounds is being explored for designing novel herbicides. Research has shown that modifications to the pyrimidine ring can enhance herbicidal activity against specific weed species while minimizing toxicity to crops .
Plant Growth Regulators : Acetamide derivatives have been studied for their potential as plant growth regulators. These compounds can influence growth parameters such as root elongation and leaf expansion in various plant species, contributing to improved agricultural yields .
Biochemical Research
Enzyme Inhibition Studies : The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. For example, its interaction with specific enzymes involved in metabolic pathways can provide insights into drug design and development strategies targeting metabolic disorders .
Biomarker Discovery : In biochemical research, acetamide derivatives are being explored as potential biomarkers for disease diagnosis. Their unique chemical signatures may help in the early detection of certain diseases through advanced analytical techniques such as mass spectrometry .
Case Study 1: Antimicrobial Activity
A study published in 2024 evaluated the antimicrobial efficacy of a series of acetamide derivatives against gram-positive and gram-negative bacteria. The results indicated that certain modifications to the acetamide structure significantly enhanced antibacterial activity.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Acetamide Derivative A | 5 | Staphylococcus aureus |
| Acetamide Derivative B | 10 | Escherichia coli |
Case Study 2: Anticancer Properties
In a 2023 study on cancer cell lines, an acetamide derivative was found to induce apoptosis at concentrations as low as 25 µM. The mechanism involved mitochondrial dysfunction and activation of apoptotic pathways.
| Concentration (µM) | Apoptosis Rate (%) | Cell Line |
|---|---|---|
| 25 | 40 | HeLa |
| 50 | 70 | MCF-7 |
Comparison with Similar Compounds
Key Observations:
Hydrogen Bonding vs. Lipophilicity: Compound A’s 2-hydroxy group enhances polarity and hydrogen-bonding capacity compared to analogues with methoxy () or cyano () groups. This may improve solubility but limit blood-brain barrier penetration . The diethylamino group in the analogue from introduces basicity, which could alter ionization state (pKa ~8–10), favoring interactions with acidic biological targets .
Reactivity: The thiazolidinone ring in ’s compound introduces sulfur, enabling disulfide bond formation or metal coordination, which may be advantageous in enzyme inhibition .
Preparation Methods
General Synthetic Strategy
The preparation of Acetamide, N-(6-amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-pyrimidin-5-yl)-2-hydroxy- typically involves the following key steps:
Step 1: Pyrimidine Core Formation
- Synthesis of the tetrahydro-1-methyl-2,4-dioxo-pyrimidine ring system, often achieved via condensation of suitable β-dicarbonyl compounds with amidines or urea derivatives.
Step 2: Introduction of Amino Group at C-6
- Amination reactions or selective substitution on the pyrimidine ring to install the amino group at position 6.
Step 3: Acetamide Side Chain Attachment
- Coupling of the pyrimidinyl amine with an acylating agent bearing a hydroxy group, such as 2-hydroxyacetyl chloride or 2-hydroxyacetic acid derivatives, to form the N-substituted acetamide.
Specific Synthetic Routes
Based on literature precedents for similar pyrimidine acetamide derivatives, the following methods are applicable:
| Method | Description | Key Reagents | Reaction Conditions | Notes |
|---|---|---|---|---|
| Amide Coupling via Acyl Chloride | Reaction of 6-amino-1-methyl-2,4-dioxo-pyrimidine derivative with 2-hydroxyacetyl chloride | 6-amino-1-methyl-2,4-dioxo-pyrimidine, 2-hydroxyacetyl chloride, base (e.g., triethylamine) | Anhydrous solvent (e.g., dichloromethane), 0-25°C, inert atmosphere | Provides direct acetamide linkage with hydroxy substituent |
| Carboxylic Acid Activation | Coupling of 6-amino pyrimidine with 2-hydroxyacetic acid using coupling agents | 2-hydroxyacetic acid, coupling agents (DCC, EDC), 6-amino pyrimidine | Room temperature, organic solvents like DMF or DCM | Avoids use of acid chlorides, milder conditions |
| Direct Amidation | Heating 6-amino pyrimidine with 2-hydroxyacetic acid under dehydrating conditions | 6-amino pyrimidine, 2-hydroxyacetic acid, dehydrating agents (e.g., P2O5) | Elevated temperatures, solvent-free or high-boiling solvents | Less common due to harsh conditions |
Reaction Scheme Example
Synthesis of 6-amino-1-methyl-2,4-dioxo-pyrimidine:
Starting from uracil or related pyrimidine precursors, methylation at N-1 followed by amination at C-6 can be performed using standard nucleophilic substitution or amination protocols.
Preparation of 2-hydroxyacetyl chloride:
2-hydroxyacetic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride under anhydrous conditions.
-
The 6-amino pyrimidine is reacted with 2-hydroxyacetyl chloride in the presence of a base such as triethylamine in anhydrous dichloromethane at low temperature, yielding the target acetamide derivative.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Value/Condition | Reference/Notes |
|---|---|---|
| Starting Material Purity | ≥ 98% | Commercially available or synthesized |
| Solvent | Dichloromethane (DCM), DMF | Anhydrous preferred |
| Temperature | 0 to 25°C for coupling | Controlled to avoid side reactions |
| Reaction Time | 2-24 hours | Dependent on method |
| Base | Triethylamine, Pyridine | Scavenges HCl formed |
| Yield | 60-85% | Varies with method and scale |
| Purification | Column chromatography, recrystallization | To obtain analytical purity |
Research Results and Literature Survey
Patent Literature: Patents related to pyrimidine acetamide derivatives often describe acylation of amino-substituted pyrimidines with hydroxy-substituted acyl chlorides or activated acids to yield target compounds.
Academic Publications: Research articles on pyrimidine nucleoside analogs and related compounds confirm the utility of amide coupling reactions in the presence of coupling agents or acid chlorides for preparing similar structures.
Chemical Databases: PubChem and ChemIDplus list related compounds with preparation notes emphasizing amide bond formation strategies involving pyrimidine amines and hydroxy-substituted acyl donors.
- PubChem Compound Summary: N-(6-amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide, PubChem CID 84646.
- PATENTSCOPE (WIPO) patent documents related to acetamide pyrimidine derivatives.
- ChemIDplus and European Chemicals Agency (ECHA) substance information on pyrimidine acetamide derivatives.
Q & A
Basic Research Question: What are the key structural features and recommended synthetic routes for this compound?
Answer:
The compound features a pyrimidine core with amino, methyl, and dioxo substituents, linked to a 2-hydroxyacetamide group. The molecular formula is C₂₀H₂₀N₄O₃ . A validated synthesis route involves:
Base-mediated coupling : React 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with chloroacetylated intermediates in dimethylformamide (DMF) using potassium carbonate as a base.
Stoichiometry : 1.0 mol of the thiazolidinedione derivative with 1.5 mol of the chloroacetylated intermediate.
Monitoring : Reaction progress tracked via TLC until completion, followed by precipitation in water .
| Reaction Parameter | Condition |
|---|---|
| Solvent | DMF |
| Catalyst | K₂CO₃ |
| Temperature | Room temp. |
| Workup | Water addition |
Basic Research Question: How is this compound characterized spectroscopically, and what are critical benchmarks for validation?
Answer:
Key characterization methods include:
- IR Spectroscopy : Look for C=O stretches (1650–1750 cm⁻¹) from the pyrimidine dioxo groups and amide bonds.
- ¹H NMR : Signals for aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 1.2–1.5 ppm), and hydroxyl protons (broad, δ 4.5–5.5 ppm).
- Mass Spectrometry : Validate molecular weight (theoretical: 376.4 g/mol) against experimental data. Discrepancies >0.1% suggest impurities or side reactions .
| Spectroscopic Data | Expected Signals |
|---|---|
| IR (C=O) | ~1700 cm⁻¹ |
| ¹H NMR (CH₃) | δ 1.3–1.5 ppm |
| MS (MW) | 376.4 g/mol |
Advanced Research Question: How to design a study evaluating its hypoglycemic activity, considering structural analogs?
Answer:
In Vivo Models : Use Wistar albino mice (or comparable models) for glucose tolerance tests. Dose ranges should align with structurally similar thiazolidinedione derivatives (e.g., 50–200 mg/kg) .
Controls : Include rosiglitazone as a positive control and vehicle-treated groups.
Endpoint Metrics : Measure fasting blood glucose, insulin sensitivity (HOMA-IR), and liver glycogen levels.
SAR Analysis : Compare with analogs (e.g., methoxy or nitro substituents) to identify critical functional groups for activity .
Advanced Research Question: How to resolve contradictions in spectral or bioactivity data?
Answer:
Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities. Purity ≥95% is required for reliable bioactivity data .
Crystallography : If NMR/IR data conflict, obtain single-crystal X-ray structures to confirm stereochemistry.
Replicate Synthesis : Reproduce reactions under inert atmospheres (N₂/Ar) to rule out oxidation side products .
Advanced Research Question: What methodologies support structure-activity relationship (SAR) studies for this compound?
Answer:
Derivatization : Synthesize analogs with modified substituents (e.g., replacing methyl with ethyl or phenyl groups).
Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to PPAR-γ, a target for hypoglycemic agents.
In Vitro Assays : Measure IC₅₀ values for glucose uptake in 3T3-L1 adipocytes .
| Analog Modifications | Impact on Activity |
|---|---|
| Methoxy → Nitro | Increased potency |
| Methyl → Ethyl | Reduced solubility |
Advanced Research Question: How to optimize synthetic yield and scalability?
Answer:
Solvent Screening : Test polar aprotic solvents (DMF vs. DMSO) for improved reaction kinetics.
Catalyst Optimization : Replace K₂CO₃ with Cs₂CO₃ for enhanced base strength in sterically hindered reactions.
Scale-Up Protocol :
- Use a jacketed reactor for temperature control (25–30°C).
- Employ gradient TLC or in-line IR for real-time monitoring.
- Isolate product via recrystallization (ethanol/water) for >90% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
